molecular formula C19H17NO4S B2752903 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428360-09-1

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2752903
CAS No.: 1428360-09-1
M. Wt: 355.41
InChI Key: VVWFOYXJSQXGJV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound identified in forensic and pharmacological research as a potent cannabinoid receptor agonist. Its primary research value lies in its high-affinity interaction with the CB1 and CB2 cannabinoid receptors, making it a crucial tool for investigating the endocannabinoid system Source . Researchers utilize this compound in vitro to study receptor binding kinetics, functional activity such as G-protein coupling and beta-arrestin recruitment, and downstream signaling pathways. Its structural features, including the benzo[d][1,3]dioxole (piperonyl) and heterocyclic furan and thiophene groups, are characteristic of synthetic cannabinoids designed to probe the orthosteric binding site of the receptors. This compound is therefore instrumental in neuropharmacological studies aimed at understanding the physiological roles of cannabinoid receptors and in the development of novel therapeutic agents for conditions like pain, inflammation, and neurological disorders Source . Furthermore, its presence in unregulated drug markets has established its importance in forensic science for the development of advanced analytical methods for detection and quantification in biological specimens, contributing to public health and safety monitoring Source .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(15-3-4-17-18(10-15)24-13-23-17)20(11-14-6-8-22-12-14)7-5-16-2-1-9-25-16/h1-4,6,8-10,12H,5,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWFOYXJSQXGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines furan and thiophene rings with a benzo[d][1,3]dioxole core, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO4S, with a molecular weight of approximately 355.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H17NO4S
Molecular Weight355.4 g/mol
CAS Number1428360-09-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing that some compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
Doxorubicin7.468.294.56
Compound A (related structure)2.381.544.52

The mechanisms underlying the anticancer activity of this compound involve multiple pathways:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Study on Immune Modulation

A study conducted on mouse splenocytes demonstrated that compounds with similar structures could significantly enhance immune responses by modulating PD-1/PD-L1 interactions at concentrations as low as 100 nM . This suggests potential applications in immunotherapy for cancer treatment.

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant effects, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit carbonic anhydrase isoenzymes. This inhibition is significant for therapeutic applications in conditions such as glaucoma.
  • Anticancer Activity : The structural features may contribute to anticancer properties, with similar compounds showing efficacy against various cancer cell lines.

Case Studies and Experimental Data

Various studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide:

Compound NameIC50 (μM)Biological ActivityReference
F8-B221.55SARS-CoV-2 Main Protease Inhibition
Tideglusib0.30Enzyme Inhibition
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamideNot specifiedCarbonic Anhydrase Inhibition

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : The furan and thiophene components are synthesized through cyclization reactions.
  • Coupling Reaction : These intermediates are coupled using an ethyl linker.
  • Final Modification : The introduction of the benzo[d][1,3]dioxole group is achieved through reactions with suitable precursors under controlled conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity/Application Key Properties/Findings References
Target Compound Furan-3-ylmethyl + thiophen-2-ylethyl Not specified Hypothesized metabolic pathways influenced by heterocycles (furan/thiophene).
N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-(Trifluoromethyl)phenyl Antidiabetic (α-amylase inhibition, hypoglycemic) IC50: 0.87 µM (α-amylase); significant blood glucose reduction in STZ-induced diabetic mice.
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) 3,4-Dimethoxyphenyl Not specified Melting point: 175–177°C; synthesized via carbodiimide coupling, 75% yield.
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807, FEMA 4232) Heptan-4-yl Umami flavor enhancer (1000x potency of MSG) GRAS status; rapid oxidative metabolism in human/rat liver microsomes.
N-(3-aminophenyl)-2H-1,3-benzodioxole-5-carboxamide 3-Aminophenyl Not specified Structural analog with potential cytochrome P450-mediated oxidation pathways.
Anthrax lethal factor inhibitors (e.g., compounds 85–93, 94–101) Varied sulfonamide/heterocyclic groups (e.g., benzothiazole, pyrazole) Antimicrobial (anthrax lethal factor inhibition) 1H NMR data confirms structural diversity; IC50 values in nM range for enzyme inhibition.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of carboxamide derivatives typically involves coupling benzo[d][1,3]dioxole-5-carboxylic acid with substituted amines. Key steps include:

  • Activation of the carboxylic acid : Use oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux (50°C, 48 h) to form the acid chloride intermediate .
  • Amide bond formation : React the acid chloride with furan-3-ylmethyl and thiophen-2-ylethyl amines in dimethylformamide (DMF) using 4-dimethylaminopyridine (DMAP) as a catalyst (60°C, 36 h) .
  • Purification : Employ silica gel column chromatography with hexane:ethyl acetate (3:2) gradients to isolate the product, achieving yields of 70–77% .
    Optimization Tips :
  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Adjust stoichiometry (1.1–1.2 equivalents of amine) to minimize unreacted acid chloride.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substitution patterns (e.g., furan methylene protons at δ 4.3–4.6 ppm, thiophene protons at δ 6.8–7.2 ppm) .
    • ¹³C NMR : Identify carbonyl signals (C=O at ~165 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₈N₂O₄S: 393.0984) .
  • Melting Point Analysis : Compare observed values (e.g., 150–177°C) with literature to assess purity .

Q. What analytical techniques are critical for confirming the molecular structure?

Methodological Answer:

  • X-ray Crystallography : Resolve 3D structure using Mercury CSD 2.0 for packing pattern analysis and void visualization .
  • UV-Vis Spectroscopy : Identify π→π* transitions in the benzodioxole (λmax ~280 nm) and thiophene (λmax ~240 nm) moieties .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict biological activity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, low HOMO-LUMO gaps (<3 eV) suggest potential electron transfer in antioxidant assays .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., COX-2 or EGFR kinases). Prioritize binding poses with hydrogen bonds to the amide group and π-stacking with thiophene .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts) to explain crystallization behavior .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Replicate antioxidant assays (e.g., DPPH radical scavenging) using identical concentrations (e.g., 10–100 µM) and incubation times (30 min) .
  • Control Experiments : Compare with reference compounds (e.g., ascorbic acid for antioxidants) to validate IC₅₀ values .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid hepatic clearance .

Q. How to design structure-activity relationship (SAR) studies for thiophene and furan substituents?

Methodological Answer:

  • Analog Synthesis : Replace thiophen-2-yl with thiophen-3-yl or furan-2-yl groups to evaluate steric/electronic effects .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (benzodioxole) using Schrödinger Phase .
  • Biological Testing : Screen analogs for cytotoxicity (MTT assay), antioxidant activity (ABTS⁺), and enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) .

Q. What in vitro models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Caco-2 Cell Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (e.g., >90% binding suggests limited bioavailability) .
  • CYP450 Inhibition Assays : Test inhibition of CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Q. How to address solubility and stability challenges in formulation?

Methodological Answer:

  • Salt Formation : React with hydrochloric acid to improve water solubility (e.g., hydrochloride salt) .
  • Nanoparticle Encapsulation : Use PLGA polymers for sustained release (particle size <200 nm via dynamic light scattering) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC (e.g., <5% degradation acceptable) .

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